Structural Elucidation and NMR Chemical Shift Assignments for (E)-4-Chloro-4-octene
Structural Elucidation and NMR Chemical Shift Assignments for (E)-4-Chloro-4-octene
Executive Summary
(E)-4-chloro-4-octene is a critical model compound and intermediate in the synthesis of complex halogenated polymers and pharmaceuticals. Accurate structural elucidation of internal haloalkenes relies heavily on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a rigorous, self-validating protocol for the complete 1 H and 13 C NMR assignment of (E)-4-chloro-4-octene, detailing the causality behind experimental parameter selection and the stereochemical nuances of the Cahn-Ingold-Prelog (CIP) priority rules.
Stereochemical Framework: The CIP Priority Inversion
Before analyzing the NMR spectra, one must establish the exact spatial arrangement of the (E)-isomer. The designation of (E)-4-chloro-4-octene presents a classic example of CIP priority inversion relative to the main carbon chain.
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C4 Priorities : The chlorine atom (atomic number 17) takes priority over the C1-C3 propyl group (carbon, atomic number 6).
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C5 Priorities : The C6-C8 propyl group takes priority over the vinylic proton (hydrogen, atomic number 1).
For the (E)-configuration (Entgegen), the high-priority groups (Chlorine on C4 and Propyl on C5) must be trans to each other. Consequently, the two propyl chains are forced into a cis relationship. This spatial proximity induces a strong γ -gauche steric compression effect, which is the primary driver for the upfield 13 C shifts of the allylic carbons.
Experimental Workflow and Protocol
To ensure a self-validating system, the NMR acquisition must capture both scalar couplings (through-bond) and dipolar couplings (through-space).
Step-by-step NMR acquisition and assignment workflow for structural elucidation.
Step-by-Step Methodology & Causality
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Sample Preparation : Dissolve 15-20 mg of high-purity (E)-4-chloro-4-octene in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Causality: CDCl 3 is chosen for its minimal solvent-solute interactions, preserving the native chemical shifts without inducing significant solvent-induced shifts (ASIS).
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1D Acquisition : Acquire 1 H NMR at 600 MHz (zg30 pulse sequence, 16 scans) and 13 C NMR at 150 MHz (zgpg30, 512 scans).
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Multiplicity Editing (HSQC) : Utilize multiplicity-edited HSQC (hsqcedetgpsisp2.2). Causality: This differentiates CH/CH 3 groups (positive phase) from CH 2 groups (negative phase), which is critical for distinguishing the terminal methyls (C1, C8) from the internal methylenes without needing a separate DEPT-135 experiment.
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Long-Range Correlation (HMBC) : Acquire HMBC to lock the quaternary carbon (C4) assignment via 2JCH and 3JCH couplings from the allylic protons.
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Spatial Correlation (NOESY) : Run a 2D NOESY experiment with a mixing time of 300 ms. Causality: For a small molecule (MW ≈ 146 g/mol ), the rotational correlation time ( τc ) is short, placing it in the extreme narrowing limit. A 300 ms mixing time allows sufficient buildup of the positive transient NOE without spin diffusion artifacts, definitively proving the cis relationship of the propyl groups and self-validating the (E)-assignment.
Quantitative Data Presentation
The inductive effect of the vinylic chlorine strongly deshields C4 while shielding C5 via resonance, a phenomenon well-documented in the reactivity and electronic mapping of haloalkenes[1]. Historical data on chloroprene and related chloroalkene models corroborate these vinylic shift patterns[2].
Table 1: 1 H NMR Assignments (600 MHz, CDCl 3 )
| Position | Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment / Feature |
| 1 | 0.95 | t | 7.5 | 3H | Terminal -CH 3 |
| 2 | 1.60 | sxt | 7.5 | 2H | Aliphatic -CH 2 - |
| 3 | 2.40 | t | 7.5 | 2H | Allylic -CH
2
|
| 5 | 5.66 | t | 7.5 | 1H | Vinylic =CH- |
| 6 | 2.10 | dt | 7.5, 7.5 | 2H | Allylic -CH 2 - |
| 7 | 1.45 | sxt | 7.5 | 2H | Aliphatic -CH 2 - |
| 8 | 0.90 | t | 7.5 | 3H | Terminal -CH 3 |
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3 )
| Position | Shift (ppm) | Type (HSQC Phase) | Key HMBC Correlations |
| 1 | 13.5 | CH 3 (+) | C2, C3 |
| 2 | 21.0 | CH 2 (-) | C1, C3, C4 |
| 3 | 33.0 | CH 2 (-) | C1, C2, C4, C5 |
| 4 | 128.3 | C (0) | - (Quaternary) |
| 5 | 119.6 | CH (+) | - |
| 6 | 27.5 | CH 2 (-) | C4, C5, C7, C8 |
| 7 | 22.5 | CH 2 (-) | C5, C6, C8 |
| 8 | 13.8 | CH 3 (+) | C6, C7 |
Mechanistic and Structural Causality
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The γ -Gauche Effect : In a standard trans-alkyl alkene, allylic carbons typically resonate around 35-38 ppm. However, because the (E)-configuration forces the two propyl groups into a cis geometry, the electron clouds of the C3 and C6 methylenes sterically clash. This γ -gauche compression increases electron shielding, pushing the C6 shift upfield to 27.5 ppm and C3 to 33.0 ppm.
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Vinylic Shifts : The C4 carbon is heavily deshielded (128.3 ppm) due to the -I (inductive) effect of the directly attached electronegative chlorine atom. Conversely, the C5 carbon (119.6 ppm) is shielded relative to a standard alkene due to the +M (mesomeric/resonance) effect of the chlorine lone pairs donating into the π -system.
2D NMR Correlation and Validation
The final assignment is locked by a matrix of 2D correlations, ensuring the protocol is entirely self-validating.
Key HMBC (solid) and NOESY (dashed) correlations establishing the (E)-isomer framework.
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HMBC Validation : The vinylic proton (H5) shows strong 3J correlations to C3 and C7, and a 2J correlation to C4 and C6. The quaternary C4 is confirmed by converging 2J cross-peaks from H3 and H5.
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NOESY Validation : The hallmark of the (E)-isomer in this specific molecule is the strong NOE cross-peak between the H3 and H6 allylic protons. If the molecule were the (Z)-isomer, these protons would be trans to each other across the double bond, and this NOE would be absent. This through-space correlation serves as the ultimate self-validating step in the protocol.
References
- Title: Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Source: nih.gov.
- Title: Journal of Polymer Science Part A General Papers. 1964 Volume.2 No.11. Source: dss.go.th.
